

Application Notes and Protocols: KU-57788 for Radiosensitization of HeLa Cells

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For Researchers, Scientists, and Drug Development Professionals

Introduction

KU-57788, also known as NU7441, is a potent and highly selective inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). DNA-PK is a crucial enzyme in the non-homologous end-joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) induced by ionizing radiation. By inhibiting DNA-PK, **KU-57788** prevents the repair of radiation-induced DNA damage, leading to increased cell death and enhancing the efficacy of radiotherapy. This document provides detailed application notes and protocols for the use of **KU-57788** as a radiosensitizer in HeLa human cervical cancer cells.

Mechanism of Action

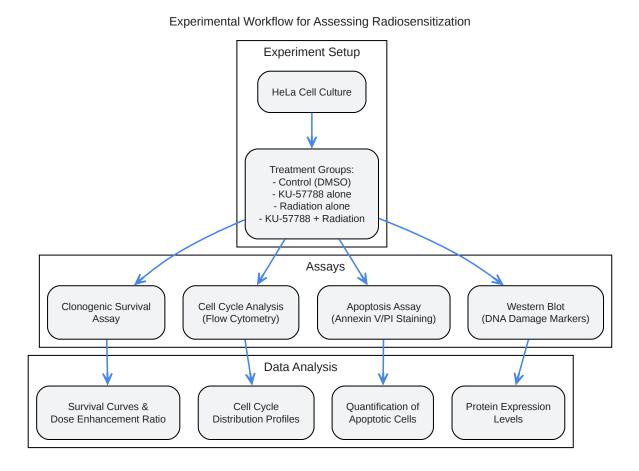
Ionizing radiation induces DNA double-strand breaks, which, if left unrepaired, are cytotoxic. The cell activates complex signaling pathways to detect and repair this damage. One of the key players in this process is the DNA-dependent protein kinase (DNA-PK). **KU-57788** acts as an ATP-competitive inhibitor of DNA-PKcs, effectively blocking the NHEJ repair pathway. This inhibition leads to an accumulation of unrepaired DNA damage, potentiation of cell cycle arrest, and ultimately, enhanced apoptotic cell death in irradiated HeLa cells.



ATM Signaling Pathway in Response to DNA Damage Nucleus DNA Double-Strand Breaks (DSBs) Inactive ATM phosphorylates phosphorylates phosphorylates p53 р-СНК2 p-p53 p-BRCA1 upregulates Homologous Recombination p21 inhibits CDK2/Cyclin E progression blocked

G1/S Phase Arrest





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